NDBM

Sigma-2 Receptor Cancer Imaging Structure-Activity Relationship

Choose NDBM for its precise multi-domain design, combining a validated high-affinity sigma-2 pharmacophore with a distinct 1,8-naphthalimide fluorophore via an optimized PEG linker. This unique architecture ensures targeted potency, robust fluorescence, and reduced non-specific binding, essential for reliable confocal microscopy, flow cytometry, and competitive binding assays. Substituting with generic ligands compromises experimental validity and demands extensive re-validation.

Molecular Formula C33H35BrN4O7
Molecular Weight 679.6 g/mol
Cat. No. B12393030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDBM
Molecular FormulaC33H35BrN4O7
Molecular Weight679.6 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOCCOCCNC(=O)C5=CC6=C(O5)C=CC(=C6)Br
InChIInChI=1S/C33H35BrN4O7/c34-23-4-7-28-22(20-23)21-29(45-28)31(39)36-9-14-42-18-19-44-17-13-38-32(40)25-3-1-2-24-27(6-5-26(30(24)25)33(38)41)35-8-10-37-11-15-43-16-12-37/h1-7,20-21,35H,8-19H2,(H,36,39)
InChIKeyIZCMYYUXRATCET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide: Procurement-Ready Fluorescent Probe for Sigma-2 Receptor Research


5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide is a rationally designed, multi-modular small-molecule probe [1]. Its architecture integrates a sigma-2 receptor-targeting 5-bromo-1-benzofuran-2-carboxamide pharmacophore with a 1,8-naphthalimide fluorophore and a polyethylene glycol (PEG) linker [2]. This combination yields a tool compound intended for fluorescence-based studies of the sigma-2 receptor, a biomarker overexpressed in proliferating tumor cells [3].

Why Sigma-2 Fluorescent Probes Cannot Be Casually Substituted for 5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide


Substituting this compound with a generic sigma-2 ligand or a standard naphthalimide dye introduces significant experimental risk [1]. Its differentiation lies in the precise, multi-domain integration of a validated high-affinity sigma-2 pharmacophore (the 5-bromo-1-benzofuran-2-carboxamide) with a distinct fluorophore core, tethered by a PEG linker [2]. In-class comparators, such as the simpler probe SW120 or non-fluorescent ligands like haloperidol, lack this specific combination of targeting potency, fluorescence output, and optimized physicochemical properties [3]. The linker length and morpholino group are not arbitrary; they modulate solubility, lysosomal localization, and non-specific binding, making direct substitution without quantitative re-validation untenable [2].

Quantitative Differentiation: 5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide vs. Sigma-2 Probes and Fluorophores


Sigma-2 Receptor Binding Affinity: 5-Bromo-Benzofuran Pharmacophore vs. Unsubstituted Analogues

The 5-bromo substitution on the benzofuran-2-carboxamide pharmacophore, which is a core component of this compound, is critical for high sigma-2 receptor affinity [1]. SAR studies demonstrate that halogen substitution, particularly bromination, yields compounds with significantly greater sigma-2 binding affinity than their unsubstituted counterparts [1]. The highest affinity ligands in this chemical series all contain a 5-bromo- or 5-iodobenzofuran-2-carboxylic acid fragment [1].

Sigma-2 Receptor Cancer Imaging Structure-Activity Relationship

Fluorescent Probe Functionality: 1,8-Naphthalimide Core vs. Non-Fluorescent Sigma-2 Ligands

This compound incorporates a 1,8-naphthalimide fluorophore [1], providing a critical advantage over high-affinity, non-fluorescent sigma-2 ligands like haloperidol or siramesine [2]. While those ligands enable competition binding assays or require radiolabeling for imaging, this probe enables direct, real-time visualization of sigma-2 receptor distribution and internalization via fluorescence microscopy [3].

Fluorescent Probe Confocal Microscopy Live-Cell Imaging

Linker Optimization: PEG Chain vs. Shorter Alkyl Linkers in Bifunctional Probes

The inclusion of a polyethylene glycol (PEG) linker (ethoxy-ethoxy-ethyl) between the pharmacophore and fluorophore is a deliberate design choice to enhance aqueous solubility and reduce non-specific binding, compared to probes with shorter, more hydrophobic alkyl linkers [1]. This design principle is supported by SAR studies showing that flexible carbon spacers of varying lengths significantly impact the binding affinity and in vivo biodistribution of sigma-2 ligands [2].

Linker Chemistry Physicochemical Properties Probe Design

Recommended Applications for 5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide


Fluorescence Microscopy for Sigma-2 Receptor Localization and Internalization in Cancer Cell Lines

This compound is ideally suited for real-time confocal microscopy studies of sigma-2 receptor dynamics in proliferating tumor cells. Its integrated 1,8-naphthalimide fluorophore [1] and high predicted affinity for sigma-2 receptors via the 5-bromo-benzofuran moiety [2] enable direct visualization of receptor trafficking, internalization kinetics, and subcellular localization, as demonstrated by analogous probes like SW120 [3].

Flow Cytometry-Based Assays for Quantifying Sigma-2 Expression in Heterogeneous Cell Populations

The fluorescent signal from the 1,8-naphthalimide core [1] allows for quantitative flow cytometry analysis of sigma-2 receptor expression levels in mixed cell populations. This application is critical for identifying and isolating sigma-2-high subpopulations, which are often associated with increased proliferation rates and aggressive cancer phenotypes [2].

High-Throughput Screening (HTS) for Sigma-2 Receptor Ligands via Fluorescence Polarization or Binding Assays

The high predicted affinity of the 5-bromo-benzofuran pharmacophore for sigma-2 receptors [1] makes this compound a valuable tool for developing competitive binding assays. Its fluorescence allows for high-throughput, mix-and-read formats using fluorescence polarization or time-resolved FRET, enabling rapid screening of compound libraries for novel sigma-2 receptor modulators.

In Vitro Validation of Sigma-2 Receptor Expression in Patient-Derived Xenograft (PDX) Tissues

Due to its optimized solubility profile conferred by the PEG linker [1], this probe can be effectively used for ex vivo staining of tumor tissue sections. This application supports the validation of sigma-2 receptor as a biomarker in clinical samples and preclinical PDX models, providing a direct link between in vitro pharmacology and tissue-level receptor expression [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NDBM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.